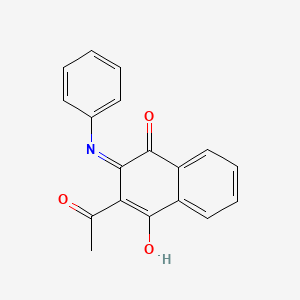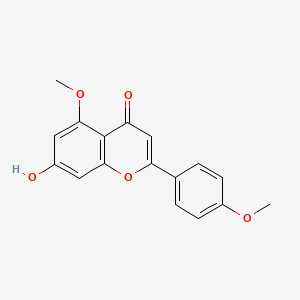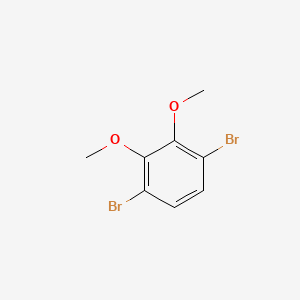
1,4-Dibromo-2,3-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dibromo-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8Br2O2 It is a derivative of benzene, where two bromine atoms and two methoxy groups are substituted at the 1,4 and 2,3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,3-dimethoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure high purity and yield, such as recrystallization and purification through column chromatography.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dibromo-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can convert the bromine atoms to hydrogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Debrominated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2,3-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,4-dibromo-2,3-dimethoxybenzene exerts its effects depends on the specific reaction or application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved can vary but often include modulation of oxidative stress and apoptosis pathways .
Comparison with Similar Compounds
- 1,2-Dibromo-4,5-dimethoxybenzene
- 1,4-Dibromo-2,5-dimethoxybenzene
- 2,3-Dibromo-1,4-dimethoxybenzene
Comparison: 1,4-Dibromo-2,3-dimethoxybenzene is unique due to the specific positions of its bromine and methoxy substituents, which influence its reactivity and applications. Compared to its isomers, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C8H8Br2O2 |
|---|---|
Molecular Weight |
295.96 g/mol |
IUPAC Name |
1,4-dibromo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C8H8Br2O2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |
InChI Key |
QHHTUAGFGZHPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1OC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)
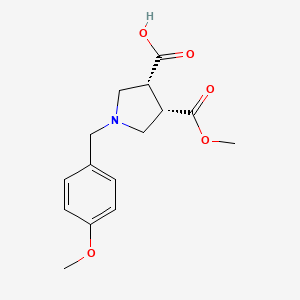
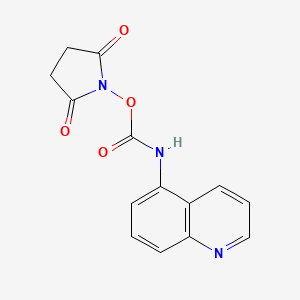
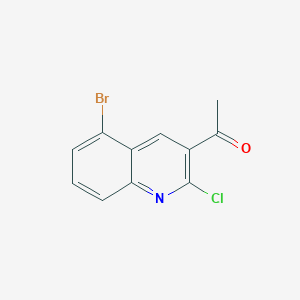

![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)

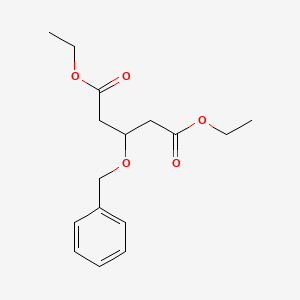
![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)

